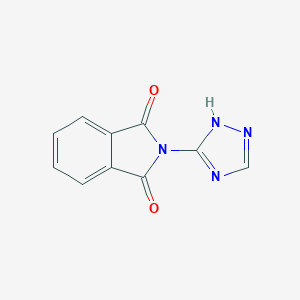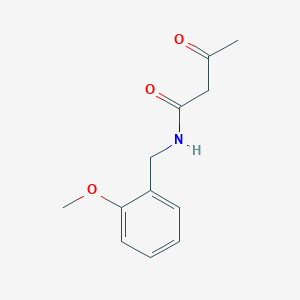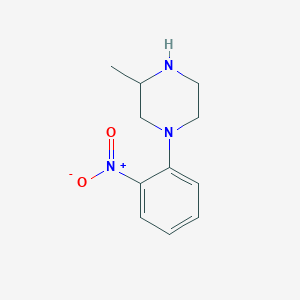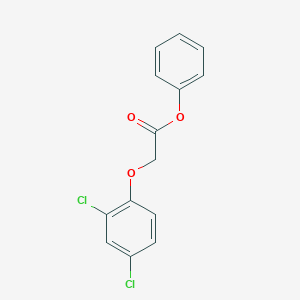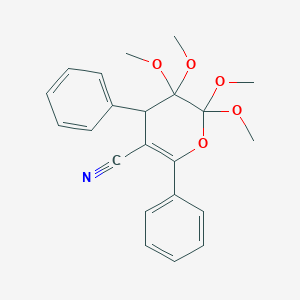
5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile, also known as TDP or compound 1, is a synthetic organic compound that belongs to the class of pyran derivatives. It has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For example, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is involved in memory and cognition.
Efectos Bioquímicos Y Fisiológicos
5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has been shown to inhibit the proliferation and migration of various cancer cells, such as breast cancer, lung cancer, and colon cancer cells. 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of various antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has been shown to improve memory and cognition in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has several advantages for lab experiments, such as its high purity, stability, and solubility in various organic solvents. However, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile also has some limitations, such as its low water solubility and its potential toxicity at high concentrations. Therefore, it is important to use appropriate safety measures and to perform dose-response experiments to determine the optimal concentration of 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile for each experiment.
Direcciones Futuras
There are several future directions for the study of 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile. First, further studies are needed to elucidate the mechanism of action of 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile and to identify its molecular targets. Second, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile derivatives with improved potency and selectivity could be synthesized and tested for their potential applications in various fields. Third, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile could be used as a building block for the synthesis of various organic materials with novel properties. Fourth, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile could be tested in clinical trials for its potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease. Overall, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile is a promising compound with diverse applications in science and medicine.
Métodos De Síntesis
The synthesis of 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile involves the reaction of 2,4-diphenyl-3-buten-2-one with malononitrile in the presence of piperidine and acetic anhydride. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and a cyclization step. The yield of the reaction is around 60%, and the purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has been studied for its potential applications in various fields of science. In medicinal chemistry, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. In material science, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has been used as a building block for the synthesis of various organic materials, such as dendrimers and polymers. In organic synthesis, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has been used as a versatile reagent for the synthesis of various pyran derivatives.
Propiedades
Número CAS |
56069-61-5 |
|---|---|
Nombre del producto |
5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile |
Fórmula molecular |
C22H23NO5 |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C22H23NO5/c1-24-21(25-2)19(16-11-7-5-8-12-16)18(15-23)20(17-13-9-6-10-14-17)28-22(21,26-3)27-4/h5-14,19H,1-4H3 |
Clave InChI |
DFJCTPYZXBGXNL-UHFFFAOYSA-N |
SMILES |
COC1(C(C(=C(OC1(OC)OC)C2=CC=CC=C2)C#N)C3=CC=CC=C3)OC |
SMILES canónico |
COC1(C(C(=C(OC1(OC)OC)C2=CC=CC=C2)C#N)C3=CC=CC=C3)OC |
Otros números CAS |
56069-61-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





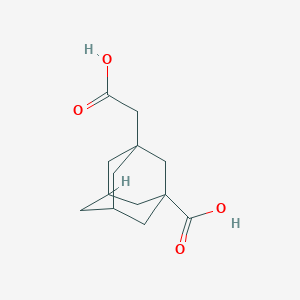
![3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187730.png)
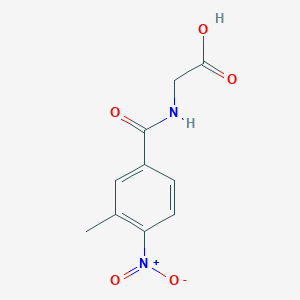
![2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol](/img/structure/B187738.png)

![2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B187741.png)


